sodium;2-hydroxy(2,3-13C2)propanoate
Description
Sodium 2-hydroxy(2,3-¹³C₂)propanoate is the sodium salt of isotopically labeled lactic acid (2-hydroxypropanoic acid), where carbon-13 (¹³C) isotopes are incorporated at positions 2 and 3 of the propanoate backbone. Its molecular formula is Na[C₃¹³C₂H₄O₃], with a molecular weight of approximately 114.03 g/mol (adjusted for isotopic enrichment). This compound is primarily utilized in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and tracer studies to investigate pathways such as glycolysis, the citric acid cycle (TCA), and gluconeogenesis . The ¹³C labeling at positions 2 and 3 enables precise tracking of carbon transitions in biochemical reactions, distinguishing it from non-labeled analogs.
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
114.045 g/mol |
IUPAC Name |
sodium;2-hydroxy(2,3-13C2)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |
InChI Key |
NGSFWBMYFKHRBD-AWQJXPNKSA-M |
Isomeric SMILES |
[13CH3][13CH](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-hydroxy(2,3-13C2)propanoate can be synthesized through the neutralization of 2-hydroxy(2,3-13C2)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then slowly neutralized with a sodium hydroxide solution. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale neutralization processes. The 2-hydroxy(2,3-13C2)propanoic acid is produced through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hydroxy(2,3-13C2)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form 2-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium;2-hydroxy(2,3-13C2)propanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of carbon atoms in biochemical reactions.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of biodegradable polymers and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of sodium;2-hydroxy(2,3-13C2)propanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its conversion and interactions within these pathways, providing insights into the molecular targets and biochemical processes involved.
Comparison with Similar Compounds
Isotopic Variants of Lactic Acid Derivatives
a. Sodium 2-Hydroxypropanoate (Unlabeled)
- Molecular Formula : Na[C₃H₅O₃]
- Applications: Widely used in food preservation, pharmaceuticals (e.g., intravenous solutions), and cosmetics.
- Key Difference : Lacks isotopic labeling, making it unsuitable for metabolic tracing.
b. [U-¹³C₃]Pyruvate
- Molecular Formula : C₃¹³C₃H₄O₃
- Applications : Tracks carbon flux through pyruvate carboxylase and TCA cycle intermediates.
- Key Difference : Uniform ¹³C labeling (all three carbons) allows broader pathway analysis but obscutes position-specific metabolic fates compared to 2,3-¹³C₂ labeling .
c. [2,3-¹³C₂]Glutamate
- Molecular Formula: C₅¹³C₂H₉NO₄
- Applications : Used in studies of TCA cycle dynamics, such as detecting ¹³C enrichment in α-ketoglutarate derivatives.
- Key Difference: Unlike sodium 2-hydroxy(2,3-¹³C₂)propanoate, this compound is a downstream metabolite, reflecting later stages of carbon metabolism .
Cationic Counterparts
a. Magnesium Bis(2-Hydroxypropanoate) Dihydrate
- Molecular Formula : Mg(C₃H₅O₃)₂·2H₂O
- Applications : Pharmaceutical excipient and magnesium supplement.
- Key Differences: Cation: Mg²⁺ vs. Na⁺, affecting solubility (magnesium lactate is less water-soluble) and bioavailability. Isotopic Labeling: Non-labeled, limiting use to therapeutic而非research applications .
b. Potassium Lactate
- Molecular Formula : K[C₃H₅O₃]
- Applications : Food additive (humectant), electrolyte replenisher.
- Key Difference : K⁺ counterion influences ionic strength and compatibility with biological systems.
Structural Analogues in Metabolic Studies
a. [1-¹³C]Lactate
- Molecular Formula : C₃¹³C₁H₅O₃
- Applications : Focuses on carbon-1 metabolism, such as gluconeogenesis.
- Key Difference : Single ¹³C label restricts tracking to specific pathways (e.g., Cori cycle), unlike dual labeling in 2,3-¹³C₂ variants.
b. [3-¹³C]Alanine
- Molecular Formula: C₃¹³C₁H₇NO₂
- Applications : Studies of transamination and hepatic glucose production.
- Key Difference: Amino acid structure diverges from lactate, altering transport and enzymatic processing.
Table 1: Comparative Properties of Sodium 2-Hydroxy(2,3-¹³C₂)Propanoate and Analogues
Table 2: Key Research Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
